N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide
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Overview
Description
“N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized from naturally occurring furanone compounds . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been studied using various spectroscopic techniques . For example, a series of new 2‐(1‐benzofuran‐2‐yl)‐2‐oxoethyl 4-(un/substituted)benzoates was synthesized and their 3D structures were confirmed by single-crystal X-ray diffraction studies .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . A cascade reaction composed of a [2+2] annulation of DMF with an aryne followed by a trapping with a sulfur ylide enables the synthesis of a broad range of 2-aroyl benzofurans .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be analyzed using various techniques. For instance, the IR, 1H NMR, 13C NMR, and 19F NMR spectra can provide valuable information about the structure of the compound .Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide and its derivatives have been explored for their potential applications in medicinal chemistry. Studies have focused on synthesizing various sulfonamide derivatives to evaluate their biological activities, such as inhibiting specific enzymes or interacting with DNA, which could lead to potential therapeutic applications. For instance, the synthesis and evaluation of aminothiazole-paeonol derivatives, including benzenesulfonamide compounds, have shown high anticancer potential against human cancer cell lines, suggesting their promise as lead compounds in developing anticancer agents (Tsai et al., 2016).
Anticancer and Antimicrobial Properties
Research into mixed-ligand copper(II)-sulfonamide complexes has demonstrated that the sulfonamide derivative plays a crucial role in DNA binding and cleavage, genotoxicity, and anticancer activity. These complexes have shown promising antiproliferative activity against human tumor cells, indicating potential applications in cancer treatment (González-Álvarez et al., 2013).
Structural and Solid-State Characterization
The structural characterization of sulfonamide derivatives, including this compound, is essential for understanding their potential applications in drug development. Studies such as the single-crystal X-ray and solid-state NMR characterizations provide insights into the molecular structures, which are critical for designing effective therapeutic agents (Pawlak et al., 2021).
Enzyme Inhibition for Therapeutic Use
The design and synthesis of sulfonamide derivatives have been targeted towards enzyme inhibition, a crucial aspect in developing therapeutic agents. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase, showcasing the potential for these compounds to modulate biochemical pathways relevant to diseases (Röver et al., 1997).
Novel Antitumor Agents
Explorations into sulfonamide derivatives have led to the design and synthesis of compounds with potent antitumor activity and low toxicity. These efforts aim to develop new classes of antitumor drugs that leverage the chemical properties of sulfonamides to target cancer cells effectively while minimizing adverse effects on healthy tissues (Huang et al., 2001).
Mechanism of Action
Target of Action
Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, suggesting that they may interact with their targets in a variety of ways . For instance, they may inhibit enzyme activity, bind to receptors to modulate their function, or interfere with the synthesis or function of key cellular components.
Pharmacokinetics
The presence of the benzofuran moiety and the hydroxyl group may influence the compound’s solubility, absorption, and distribution within the body .
Result of Action
Given the known biological activities of benzofuran derivatives, it is possible that the compound may exert anti-tumor, antibacterial, anti-oxidative, and anti-viral effects at the molecular and cellular level .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on the development of novel benzofuran derivatives with enhanced biological activities and improved bioavailability . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c1-17(20,16-10-12-4-2-3-5-15(12)23-16)11-19-24(21,22)14-8-6-13(18)7-9-14/h2-10,19-20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGVPXABQRHJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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